3-Bromo-3'-chloro-4'-fluorobenzophenone

Description

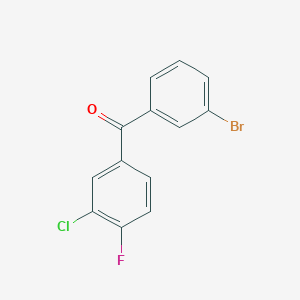

3-Bromo-3'-chloro-4'-fluorobenzophenone is a halogenated benzophenone derivative characterized by bromine (Br) at the 3-position, chlorine (Cl) at the 3'-position, and fluorine (F) at the 4'-position on its two aromatic rings. This compound belongs to a class of diaryl ketones widely used in organic synthesis, pharmaceuticals, and materials science due to their electronic and steric modulation capabilities.

Properties

IUPAC Name |

(3-bromophenyl)-(3-chloro-4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClFO/c14-10-3-1-2-8(6-10)13(17)9-4-5-12(16)11(15)7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHOVAKBDGRJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901219912 | |

| Record name | Methanone, (3-bromophenyl)(3-chloro-4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901219912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951890-10-1 | |

| Record name | Methanone, (3-bromophenyl)(3-chloro-4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3-bromophenyl)(3-chloro-4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901219912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’-chloro-4’-fluorobenzophenone typically involves the halogenation of benzophenone derivatives. One common method is the Friedel-Crafts acylation reaction, where benzene is acylated with a halogenated acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of bromine, chlorine, and fluorine atoms onto the benzophenone core.

Industrial Production Methods

Industrial production of 3-Bromo-3’-chloro-4’-fluorobenzophenone may involve large-scale halogenation processes using similar Friedel-Crafts acylation techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’-chloro-4’-fluorobenzophenone undergoes several types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols or other reduced derivatives.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve polar aprotic solvents and elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzophenones with various functional groups replacing the halogens.

Reduction Reactions: Products include alcohols and other reduced derivatives of benzophenone.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

3-Bromo-3’-chloro-4’-fluorobenzophenone has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-chloro-4’-fluorobenzophenone involves its interaction with molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing its binding affinity and specificity towards target molecules. Additionally, the carbonyl group in the benzophenone structure can engage in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

3'-Bromo-4'-fluoroacetophenone (C₈H₆BrFO)

- Molecular Weight : 217.037 g/mol .

- Key Differences: Acetophenone backbone (one aromatic ring) vs. benzophenone (two rings). Lacks the 3'-chloro substituent present in the target compound. Fluorine at 4'-position mirrors the target compound, but bromine is at 3'-position (vs. 3-position in the target).

- Implications: Reduced steric hindrance due to a single aromatic ring, enhancing reactivity in nucleophilic substitutions compared to benzophenones .

3-Bromo-2-fluorobenzophenone (C₁₃H₈BrFO)

- Molecular Weight : ~279.10 g/mol (estimated).

- Key Differences :

- Fluorine at the 2-position (ortho to ketone) vs. 4'-position (para in the target).

- Lacks the 3'-chloro substituent.

3,4-Dichloro-3',4',5'-trifluorobenzophenone (C₁₃H₅Cl₂F₃O)

- Key Differences :

- Multiple halogens (2 Cl, 3 F) vs. single Br, Cl, and F in the target.

- Higher molecular weight (~323.5 g/mol) and increased lipophilicity.

- Implications :

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Functional Group |

|---|---|---|---|---|

| 3-Bromo-3'-chloro-4'-fluorobenzophenone | C₁₃H₇BrClFO | ~309.55 (calculated) | 3-Br, 3'-Cl, 4'-F | Diaryl ketone |

| 3'-Bromo-4'-fluoroacetophenone | C₈H₆BrFO | 217.037 | 3'-Br, 4'-F | Acetophenone |

| 3-Bromo-2-fluorobenzophenone | C₁₃H₈BrFO | ~279.10 | 3-Br, 2-F | Diaryl ketone |

- Melting Points: 3-Bromo-4-methylbenzophenone (m.p. 107°C) and 3-bromo-3'-nitro-4-methylbenzophenone (m.p. 124°C) suggest halogen and nitro groups elevate melting points via crystal packing . The target compound likely exhibits similar trends.

- Solubility :

- Fluorine at para positions (e.g., 4'-F) improves solubility in aprotic solvents compared to ortho-substituted analogs .

Biological Activity

3-Bromo-3'-chloro-4'-fluorobenzophenone is a halogenated benzophenone derivative that has garnered interest due to its potential biological activities. This compound's unique structural features, including the presence of bromine, chlorine, and fluorine atoms, suggest significant interactions with biomolecules, which may lead to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₈BrClF O. The compound features:

- Bromine (Br) at the meta position,

- Chlorine (Cl) at the para position relative to the carbonyl group,

- Fluorine (F) at the para position on the benzene ring.

These halogen substitutions can enhance lipophilicity and affect the compound's binding affinity to biological targets.

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound could act as an inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Interaction : It may interact with various receptors, modulating their activity and potentially leading to therapeutic effects.

The halogen atoms in its structure enhance its electrophilic nature, which can facilitate interactions with nucleophilic sites in proteins and nucleic acids. This characteristic is crucial for its potential as a lead compound in drug development.

Antimicrobial Activity

Recent studies have indicated that benzophenone derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| This compound | Escherichia coli | 25 µg/mL |

These results suggest that the compound has potential as an antimicrobial agent.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of halogenated benzophenones have been explored in various cancer cell lines. In vitro studies demonstrated that this compound exhibits significant cytotoxicity against:

- HeLa cells (cervical cancer)

- MCF7 cells (breast cancer)

The IC50 values for these cell lines were found to be approximately:

- HeLa: 15 µM

- MCF7: 20 µM

This indicates a promising anticancer activity that warrants further exploration through detailed mechanistic studies.

Case Studies

- Study on Antimicrobial Activity : A study conducted by researchers at Oregon State University examined various benzophenone derivatives for their antimicrobial properties. The findings indicated that compounds with similar structures to this compound exhibited significant inhibition against resistant bacterial strains, suggesting their potential use in treating infections caused by multidrug-resistant bacteria .

- Cytotoxicity Assessment : A research team investigated the cytotoxic effects of halogenated benzophenones on cancer cell lines. The results showed that this compound induced apoptosis in cancer cells through the mitochondrial pathway, indicating its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.